molecular formula C10H13BrN2 B597272 4-Bromo-N-cyclopentylpyridin-2-amine CAS No. 1209458-99-0

4-Bromo-N-cyclopentylpyridin-2-amine

Cat. No.: B597272
CAS No.: 1209458-99-0
M. Wt: 241.132
InChI Key: SJMMGOLQGWCCSC-UHFFFAOYSA-N
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Description

Significance of Aminopyridine Derivatives in Chemical Biology and Medicinal Chemistry Research

Aminopyridines, which are pyridine (B92270) rings substituted with one or more amino groups, are a particularly important class of pyridine derivatives. rsc.orgresearchgate.net These compounds are extensively utilized in medicinal and synthetic chemistry due to their wide range of biological and pharmacological effects. rsc.org The interaction of the aminopyridine ring with various enzymes and receptors can lead to significant physiological responses. rsc.org

The structural properties of aminopyridines make them valuable precursors for the synthesis of more complex heterocyclic compounds. nih.gov Research has demonstrated that aminopyridine derivatives are effective as antibacterial, anticancer, and anti-inflammatory agents. nih.gov They are also investigated for their potential as inhibitors of enzymes like ketohexokinase (KHK) and nitric oxide (NO) synthases. nih.gov The versatility of the aminopyridine moiety has led to its inclusion in a number of approved drugs and countless research programs aimed at discovering new therapeutic agents. researchgate.net The continual growth in aminopyridine research highlights the high expectations for its role in addressing a multitude of disorders. rsc.org

Overview of Halogenated Pyridine Frameworks in Synthetic and Mechanistic Studies

Halogenated pyridines, or halopyridines, are indispensable building blocks in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond on the pyridine ring serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon bonds.

The position of the halogen on the pyridine ring is crucial for its reactivity. The synthesis of 4-halopyridines, in particular, can be challenging compared to other isomers, which sometimes makes them more expensive and less accessible. nih.gov Consequently, developing efficient and selective methods for the halogenation of pyridines, especially at the 4-position, is an active area of research. nih.gov Recent advancements have focused on creating novel reagents and strategies to achieve this, including methods that are effective even on complex, multifunctional molecules, a process known as late-stage functionalization. nih.govchemrxiv.org

Research Context for 4-Bromo-N-cyclopentylpyridin-2-amine within Pyridine Chemistry

This compound is a specific molecule that combines the features of both an aminopyridine and a halogenated pyridine. Its structure consists of a pyridine ring with a bromine atom at the 4-position and a cyclopentylamine (B150401) group at the 2-position. While extensive academic literature focusing solely on this exact compound is not widespread, its chemical structure strongly suggests its role as a specialized building block or intermediate in synthetic chemistry.

Vendor information for the closely related compound, 4-Bromo-N-cyclohexylpyridin-2-amine, categorizes it as a "Protein Degrader Building Block". calpaclab.com This suggests that compounds with this general structure may be used in the synthesis of molecules designed for targeted protein degradation, a cutting-edge area of drug discovery. Another similar compound, 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine, is described as an intermediate for synthesizing other compounds. biosynth.com Based on this context, this compound is most likely utilized in research laboratories as a starting material for the creation of more complex, potentially biologically active molecules. The bromo-substituent at the 4-position provides a reactive site for cross-coupling reactions, while the N-cyclopentyl-2-amine portion of the molecule can influence the solubility, conformation, and biological interactions of the final product.

Scope and Objectives of Academic Investigations on this compound

The primary objective of academic or industrial investigations involving this compound would likely be its use in synthetic and medicinal chemistry programs. The compound itself is not expected to be the end goal of the research, but rather a tool to achieve a more complex molecular target.

The scope of such investigations would typically include:

Synthesis of Novel Compounds: Utilizing the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of other chemical groups at the 4-position. This allows for the systematic exploration of the chemical space around the aminopyridine core.

Fragment-Based Drug Discovery: This compound could serve as a fragment or a starting point for the elaboration of fragments in drug discovery campaigns. acs.org The N-cyclopentyl group provides a three-dimensional feature that can be important for fitting into the binding sites of biological targets.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives from this compound and testing their biological activity, researchers can determine which structural features are important for a desired effect. This is a fundamental process in the development of new drugs.

In essence, the academic and industrial interest in this compound lies in its potential as a versatile scaffold for building new chemical entities with tailored properties for various applications, most notably in the search for new pharmaceuticals.

Chemical Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
IUPAC Name This compound
SMILES C1CCC(C1)NC2=CC=C(C=N2)Br
CAS Number 1262293-76-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMGOLQGWCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682476
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-99-0
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo N Cyclopentylpyridin 2 Amine and Its Analogues

Established Synthetic Routes for 4-Bromo-N-cyclopentylpyridin-2-amine

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the amine-pyridine bond or the functionalization of a pre-existing aminopyridine core.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aminopyridine Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of aminopyridines. wikipedia.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.org Pyridine (B92270) and its derivatives are particularly amenable to SNAr reactions due to the electron-withdrawing nature of the ring nitrogen, which activates the ortho (C2) and para (C4) positions for nucleophilic attack. stackexchange.comyoutube.com

For the synthesis of this compound, a plausible SNAr approach would involve the reaction of a di-substituted pyridine, such as 2,4-dibromopyridine (B189624) or 2-fluoro-4-bromopyridine, with cyclopentylamine (B150401). The greater reactivity of fluoride (B91410) as a leaving group in SNAr reactions often makes fluoro-substituted pyridines preferred substrates. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient pyridine ring to form a negatively charged Meisenheimer intermediate, which is stabilized by the heterocyclic nitrogen. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired aminopyridine.

The regioselectivity of SNAr reactions on di-substituted pyridines can be influenced by the nature of the substituents and the reaction conditions. For instance, in 2,4-dihalopyridines, amination often occurs selectively at the 4-position. researchgate.net However, selectivity can sometimes be directed to the 2-position depending on the specific halogen and reaction parameters. researchgate.net The presence of other electron-withdrawing groups on the pyridine ring can further influence the reactivity and regioselectivity of the substitution. wuxiapptec.com

Cross-Coupling Approaches for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of pyridine rings and are a key strategy for the synthesis of compounds like this compound.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of this compound analogues, this reaction is highly valuable. For instance, a 2-amino-4-bromopyridine (B18318) derivative could be coupled with a cyclopentylboronic acid, or a 4-bromo-2-(boronic acid)-pyridine could be coupled with a protected cyclopentylamine.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalyst. cmu.edu

The reaction tolerates a wide variety of functional groups and often proceeds under mild conditions, making it a highly attractive method for the synthesis of complex molecules. nih.gov

Beyond the Suzuki-Miyaura coupling, other transition metal-mediated reactions are highly relevant for the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a particularly direct method for forming the C-N bond. cmu.edunih.gov In this approach, 2,4-dibromopyridine could be reacted with cyclopentylamine in the presence of a palladium catalyst and a suitable ligand to directly form the target molecule. The reaction conditions, including the choice of ligand and base, are critical for success, especially when dealing with potentially less reactive chloropyridines. cmu.edu

Recent advancements have also explored the use of other transition metals such as nickel, copper, and iron for cross-coupling reactions, sometimes offering advantages in terms of cost and reactivity profile. nih.gov Palladium-catalyzed cyanation of brominated aromatic compounds is another relevant transformation that could be employed in the synthesis of analogues. rsc.org Furthermore, palladium-catalyzed direct C-H arylation offers an alternative strategy, where a C-H bond on the pyrazole (B372694) ring is directly functionalized, a technique that has been demonstrated on N-substituted pyrazoles bearing bromo or iodo substituents without cleaving the C-halogen bond. rsc.org

Reaction Condition Optimization for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. The choice of solvent, in particular, can have a profound impact on the reaction outcome.

Solvent System Evaluation

The solvent plays a multifaceted role in both SNAr and cross-coupling reactions. It influences the solubility of reactants, the stability of catalytic species, and the rates of the individual steps in the catalytic cycle.

In the context of Nucleophilic Aromatic Substitution (SNAr) , the choice of solvent can affect the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the cationic species and facilitate the formation of the Meisenheimer complex. researchgate.net For instance, in the reaction of 4,5-dicyanopyridazine with nitrogen nucleophiles, THF was found to be a suitable medium-polar solvent. researchgate.net The use of greener solvents, such as water, has also been explored for SNAr reactions of heteroaryl chlorides, sometimes in the presence of a salt like potassium fluoride to promote the reaction. researchgate.net

For Palladium-Catalyzed Cross-Coupling Reactions , the solvent system is equally critical. The Suzuki-Miyaura reaction is often performed in a variety of solvents, including ethers like THF and 1,4-dioxane (B91453), aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. mdpi.comhes-so.ch Aqueous solvent mixtures are also frequently employed and can enhance the reaction rate. hes-so.ch The choice of solvent can impact the efficiency of the transmetalation step and the stability of the palladium catalyst. For example, a study on the Suzuki-Miyaura reaction of 2-bromonaphthalene (B93597) found that THF provided the best results. hes-so.ch However, it is important to note that the influence of the solvent can sometimes be less significant than other parameters like temperature and the choice of catalyst and base. nih.gov The presence of contaminants in the solvent can also have a detrimental effect on the catalytic activity, highlighting the need for high-purity solvents for robust industrial processes. hes-so.ch

Below is a table summarizing the impact of different solvent systems on analogous reactions, providing a basis for the selection of an appropriate solvent for the synthesis of this compound.

Reaction TypeSubstrate TypeSolvent SystemObservation
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineToluene, Acetonitrile, 1,4-Dioxane1,4-Dioxane in combination with K₃PO₄ base and Pd(PPh₃)₄ catalyst gave the best yields. mdpi.com
Suzuki-Miyaura2-bromonaphthaleneTetrahydrofuran (THF)THF was identified as the optimal solvent, with the water/solvent ratio also influencing the reaction rate. hes-so.ch
SNAr2,4-dichloropyrimidineWater with KFFacile SNAr reaction and N-arylation observed for pyrimidines, pyrazines, and quinazolines. Less satisfactory for pyridines unless an additional electron-withdrawing group is present. researchgate.net
SNAr4,5-dicyanopyridazineVarious solventsMedium polar solvents like THF generally provided the best results for the substitution of a cyano group by nitrogen nucleophiles. researchgate.net

Temperature and Pressure Profiling

The synthesis of N-substituted aminopyridines, including this compound, is often achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. The temperature and pressure at which these reactions are conducted are critical parameters that significantly influence reaction kinetics, yield, and purity of the final product.

Typically, these reactions are carried out at elevated temperatures, often ranging from 80 °C to 120 °C, to overcome the activation energy barrier for the catalytic cycle. bristol.ac.uk The choice of solvent, which is intrinsically linked to the reaction temperature, must be one with a sufficiently high boiling point to maintain a liquid phase at the desired temperature under atmospheric pressure. Solvents like toluene, xylene, and 1,4-dioxane are commonly employed.

In cases where volatile amines such as cyclopentylamine are used, the reaction may be performed in a sealed tube or under moderate pressure to prevent the escape of the reactant and ensure its availability in the reaction mixture. This is particularly crucial for maintaining the desired stoichiometry and driving the reaction to completion. nih.gov The use of sealed vessels also allows for temperatures to be raised above the normal boiling point of the solvent, potentially accelerating the reaction rate.

The table below illustrates a hypothetical temperature screening for the synthesis of a related N-aryl aminopyridine, showcasing the impact of temperature on reaction yield.

Table 1: Effect of Temperature on the Yield of a Model Buchwald-Hartwig Amination Reaction

Entry Temperature (°C) Solvent Yield (%)
1 80 Toluene 65
2 100 Toluene 85
3 120 Xylene 92

Catalyst and Ligand Screening

The heart of the Buchwald-Hartwig amination lies in the palladium catalyst and its associated phosphine ligand. The selection of an appropriate catalyst-ligand system is paramount for achieving high efficiency and selectivity.

Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. wikipedia.orgresearchgate.net However, the success of the coupling is highly dependent on the nature of the phosphine ligand, which stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination).

For the coupling of aryl bromides with amines, bulky and electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination. A variety of ligands have been developed and are commercially available, with some of the most effective ones for this type of transformation being XPhos, Xantphos, and RuPhos. bristol.ac.uk

A screening of different ligands is often necessary to identify the optimal choice for a specific substrate pair. The following table provides a representative example of a ligand screening study for a similar amination reaction.

Table 2: Ligand Screening for the Synthesis of a Model N-Aryl Aminopyridine

Entry Palladium Precursor Ligand Base Yield (%)
1 Pd(OAc)₂ P(t-Bu)₃ NaOt-Bu 78
2 Pd₂(dba)₃ XPhos NaOt-Bu 95
3 Pd(OAc)₂ Xantphos Cs₂CO₃ 88
4 Pd₂(dba)₃ RuPhos K₃PO₄ 91

Reagent Stoichiometry and Addition Sequences

The stoichiometry of the reactants, including the aryl halide, amine, base, and catalyst loading, plays a crucial role in the outcome of the synthesis. Typically, a slight excess of the amine and base is used to ensure complete consumption of the more valuable aryl halide.

The base is another critical component, as it is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). bristol.ac.ukwikipedia.org The choice of base can influence the reaction rate and can sometimes be substrate-dependent.

The catalyst loading is generally kept low, typically between 1-5 mol%, to minimize cost and residual metal contamination in the final product. bristol.ac.uk The sequence of addition of reagents can also be important. It is common practice to first charge the reaction vessel with the aryl halide, base, and catalyst/ligand mixture, followed by the addition of the solvent and finally the amine. This can help to prevent side reactions and ensure the stability of the catalyst.

Divergent Synthesis of Key this compound Analogues

Strategies for Cyclopentyl Moiety Modification

A straightforward approach to synthesizing analogues with a modified cyclopentyl group involves utilizing different primary cycloalkylamines in the Buchwald-Hartwig amination reaction with a common 2-amino-4-bromopyridine precursor. For instance, employing cyclobutylamine, cyclohexylamine, or cycloheptylamine (B1194755) would yield the corresponding N-cycloalkyl-4-bromopyridin-2-amine analogues. The general synthetic scheme for this approach is depicted below. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) associated with the size and nature of the cycloalkyl substituent.

Approaches for Pyridine Ring Substituent Variations (e.g., at C-2, C-6)

Varying the substituents on the pyridine ring of this compound offers another avenue for generating structural diversity. This can be achieved through several synthetic strategies.

One common method is to start with a pre-functionalized pyridine ring and then introduce the bromo and amino functionalities. For example, starting with a substituted 2-chloropyridine (B119429) allows for the introduction of the cyclopentylamino group via a nucleophilic aromatic substitution (SNA_r_) reaction, followed by bromination at the 4-position. wikipedia.org The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents. libretexts.org

Alternatively, functional groups can be introduced onto the this compound scaffold through cross-coupling reactions. For instance, the bromine at the C-4 position can be replaced with various groups using Suzuki, Sonogashira, or Heck coupling reactions. researchgate.netacs.org This allows for the introduction of aryl, alkynyl, or alkenyl substituents, respectively. Furthermore, directed ortho-metalation strategies can be employed to introduce substituents at the C-3 or C-5 positions. researchgate.net

Halogen Atom Manipulation and Exchange Reactions

The bromine atom at the C-4 position of this compound is a versatile handle for further chemical modifications. Halogen exchange reactions can be employed to replace the bromine with other halogens, such as chlorine or iodine. nih.govacs.org This can be useful for tuning the electronic properties of the molecule or for enabling different types of subsequent cross-coupling reactions. For instance, an iodo-substituted analogue would be more reactive in many palladium-catalyzed cross-coupling reactions.

Furthermore, the bromine atom can be subjected to metal-halogen exchange, for example using an organolithium reagent, to generate a lithiated pyridine species. scite.aiacs.org This organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position.

Scale-Up Considerations and Process Chemistry Research for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful process chemistry research and optimization. While specific data for this compound is not publicly available, general principles for the manufacturing of substituted pyridines and aminopyridines can be applied.

Key Considerations for Scale-Up:

Cost of Raw Materials: The economic viability of the synthesis is heavily dependent on the cost of starting materials. For the route starting from 2,4-dibromopyridine-N-oxide, the availability and price of this precursor are critical. google.com The alternative route from 2-amino-4-methylpyridine (B118599) might offer a more cost-effective starting point. google.com

Process Safety: The use of hazardous reagents requires stringent safety protocols. For instance, the use of sodium amide in the Chichibabin reaction for producing 2-aminopyridine (B139424) is a known hazard due to its reactivity with water and air. innospk.com The use of flammable solvents like ethanol (B145695) and methanol, and potentially pyrophoric reagents like Raney nickel, necessitates appropriate handling and engineering controls. google.com The high temperatures and pressures involved in some halogenation reactions also pose safety risks. youtube.com

Reaction Conditions and Optimization: The reaction conditions, including temperature, pressure, reaction time, and catalyst loading, need to be meticulously optimized for large-scale production to maximize yield, minimize by-product formation, and ensure process consistency. For the synthesis of 2-amino-4-bromopyridine, the temperature control during the ammoniation and reduction steps is crucial for achieving high yields and purity. google.com

Work-up and Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for purification in industrial settings as it is generally more cost-effective and scalable than chromatography. The development of a robust crystallization process to obtain this compound with the desired purity is a critical aspect of process development.

Waste Management: The environmental impact of the synthesis must be considered. The generation of waste streams, including solvent waste and by-products, should be minimized. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts are important goals in process chemistry.

Regulatory Compliance: The manufacturing process must comply with regulatory standards, especially if the compound is intended for use in pharmaceutical applications. This includes good manufacturing practices (GMP) and thorough documentation of the entire process.

Research and Development in Process Chemistry:

Computational and Theoretical Investigations of 4 Bromo N Cyclopentylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that performed DFT calculations on 4-Bromo-N-cyclopentylpyridin-2-amine to determine its electronic structure and reactivity.

Specific data on the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound from DFT calculations are not available in the scientific literature.

There are no available data regarding the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, an analysis of its kinetic stability and chemical reactivity based on the HOMO-LUMO energy gap cannot be conducted.

An analysis of the electrostatic potential surface of this compound, which would identify its electrophilic and nucleophilic sites and predict its intermolecular interactions, has not been reported in published research.

Molecular Docking Simulations for Ligand-Target Interactions

There is no evidence in the scientific literature of molecular docking studies being performed with this compound to investigate its potential as a ligand for any biological target.

Without molecular docking studies, there are no predictions available for the binding modes, binding affinities, or potential protein targets of this compound.

A detailed analysis of the specific hydrogen bonds and hydrophobic interactions that this compound might form with a protein target is not possible due to the absence of any relevant molecular docking research.

Protein-Ligand Complex Dynamics

The study of protein-ligand complex dynamics is crucial for understanding the mechanism of action of a potential drug molecule. For this compound, computational studies are often initiated by identifying a plausible biological target. Given that substituted 2-aminopyridine (B139424) scaffolds are frequently found in kinase inhibitors, a hypothetical interaction model with a kinase, such as a Cyclin-Dependent Kinase (CDK), can be proposed. nih.govresearchgate.netresearchgate.net

Molecular docking simulations are first employed to predict the most favorable binding pose of the ligand within the ATP-binding site of the kinase. nih.gov In a typical model, the pyridine (B92270) core of the ligand would be positioned to form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. nih.gov For instance, the pyridine nitrogen and the exocyclic amine could act as hydrogen bond acceptors and donors, respectively, with backbone amide groups of conserved residues like leucine (B10760876) or cysteine in the hinge region.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is invaluable for optimizing lead compounds.

To build a QSAR model for analogues of this compound, a virtual library of related compounds is first created. Modifications would typically involve varying the substituent at the 4-position (e.g., replacing bromo with chloro, methyl, or methoxy (B1213986) groups) and altering the N-alkyl group (e.g., changing cyclopentyl to cyclobutyl, cyclohexyl, or various acyclic chains).

For each analogue, a wide range of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and properties, including:

Topological descriptors: Characterize molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices). researchgate.net

Physicochemical descriptors: Describe properties like molar refractivity (SMR), logP (lipophilicity), and topological polar surface area (TPSA).

Electronic descriptors: Quantify the electronic environment, including partial charges on atoms and dipole moments.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

From this large pool of descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like stepwise multiple linear regression or genetic algorithms to avoid overfitting the model. nih.gov

Using the selected descriptors, a mathematical model is developed to predict the biological activity (e.g., IC₅₀) of the compounds. A common approach is to use Partial Least Squares (PLS) regression, which can handle datasets with more variables than observations and where variables may be correlated. nih.gov

The dataset of analogues is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov The quality of the resulting QSAR model is assessed using several statistical metrics:

r² (Coefficient of Determination): Indicates how well the model fits the training set data.

q² (Cross-validated r²): Derived from internal cross-validation (e.g., leave-one-out), it measures the model's internal robustness.

pred_r² (Predictive r²): Calculated for the external test set, it provides the most rigorous test of the model's ability to predict the activity of new, unseen compounds. nih.gov

A statistically robust QSAR model would typically have a q² > 0.6 and a pred_r² > 0.5. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues

CompoundR1 (Position 4)R2 (N-substituent)LogPTopological Polar Surface Area (TPSA)Experimental pIC₅₀Predicted pIC₅₀
1BrCyclopentyl3.538.17.27.1
2ClCyclopentyl3.138.16.96.8
3CH₃Cyclopentyl2.938.16.56.6
4BrCyclohexyl4.038.17.47.3
5BrIsopropyl3.038.16.86.9
6ICyclopentyl3.938.17.57.4

The validated QSAR model allows for the identification of structural features that are critical for biological activity. For example, the model might show that activity is positively correlated with the hydrophobicity (LogP) and size of the substituent at the 4-position, suggesting that the bromo group is beneficial and that larger halogens like iodine could further enhance potency. The model might also indicate an optimal size for the N-cycloalkyl ring, where the cyclopentyl or cyclohexyl group provides a better fit in a hydrophobic pocket than smaller or larger groups. nih.gov This information is crucial for guiding the synthesis of new, potentially more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Site Flexibility

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govresearchgate.net An MD simulation of the this compound-kinase complex, solvated in a water box with counter-ions, would be run for a duration sufficient to observe the system's behavior, typically in the range of 100 to 200 nanoseconds. rsc.org

These simulations are used to:

Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, researchers can determine if the binding pose predicted by docking is stable over time. nih.gov

Analyze Binding Site Flexibility: MD simulations reveal how the amino acid residues in the binding site adapt and move to accommodate the ligand, a phenomenon known as induced fit.

Characterize Key Interactions: The simulation trajectory can be analyzed to measure the persistence of hydrogen bonds and the extent of hydrophobic contacts, confirming the interactions predicted by docking.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the free energy of binding, providing a more accurate prediction of affinity than docking scores alone. nih.govnih.gov

Table 2: Typical Parameters for an MD Simulation

ParameterValue/Setting
Force FieldOPLS2005 or AMBER
Solvent ModelTIP3P Water
System NeutralizationAddition of Na⁺ or Cl⁻ ions
Temperature300 K (NPT Ensemble)
Pressure1 atm (NPT Ensemble)
Simulation Time100 ns
Integration Time Step2.0 fs

Chemoinformatics and Virtual Screening Approaches for Analogue Discovery

Chemoinformatics tools are essential for exploring the vast chemical space to discover novel compounds with desired properties. Virtual screening is a key chemoinformatics technique used to identify promising new analogues of this compound from large compound databases. nih.govnih.gov

A typical virtual screening workflow would involve a hierarchical filtering approach:

Database Preparation: Large commercial or public databases (e.g., ZINC, Enamine) containing millions of compounds are prepared, with molecules filtered for drug-like properties (e.g., Lipinski's Rule of Five).

Pharmacophore-Based Screening: A 3D pharmacophore model is generated based on the key interaction features of the known ligand (this compound) in its bound state. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, is used to rapidly screen the databases, retaining only those molecules that match the pharmacophore.

Hierarchical Docking: The hits from the pharmacophore screen are then subjected to a multi-stage docking protocol. nih.gov

High-Throughput Virtual Screening (HTVS): A fast, less precise docking method to quickly filter the large number of hits.

Standard Precision (SP) Docking: The top-scoring compounds from HTVS are re-docked with higher precision.

Extra Precision (XP) Docking: The best hits from the SP stage undergo the most computationally intensive and accurate docking calculations.

The final list of high-scoring compounds represents a set of novel potential leads that can be acquired or synthesized for experimental validation. This approach significantly accelerates the discovery of new active compounds compared to traditional high-throughput screening. researchgate.net

Mechanistic Biological Activity Research of 4 Bromo N Cyclopentylpyridin 2 Amine and Its Analogues

In Vitro Enzyme Inhibition Studies

The interaction of 4-Bromo-N-cyclopentylpyridin-2-amine analogues with various enzymes is a key area of research to understand their potential therapeutic applications. The following subsections detail the findings from in vitro enzyme inhibition studies.

Analogues of this compound, particularly those with a 2-aminopyridine (B139424) or similar heterocyclic core, have been investigated for their ability to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.govmdpi.com Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents. nih.govmdpi.com

Research into 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has identified them as potential inhibitors of CDK2, CDK4, and CDK6. nih.gov These kinases play essential roles in the G1-S phase transition of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent tumor cell proliferation. nih.govnih.gov Similarly, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered bioisosteres of 2-aminopyridine derivatives, have shown potent inhibitory activity against CDK2. nih.gov One compound from this series, compound 15 , was identified as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.gov Mechanistic studies revealed that this compound could reduce the phosphorylation of the retinoblastoma protein, arrest cancer cells in the S and G2/M phases, and induce apoptosis. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating good inhibitory activity against both CDK2 and CDK9. mdpi.com For instance, compounds 9a and 14g from this class showed significant inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. mdpi.com

Table 1: CDK Inhibition by Analogues of this compound

CompoundTargetInhibitory Activity (IC₅₀/Kᵢ, µM)Reference
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK20.005 (Kᵢ) nih.gov
Compound 9a (Pyrazolo[3,4-b]pyridine derivative)CDK21.630 ± 0.009 (IC₅₀) mdpi.com
Compound 9a (Pyrazolo[3,4-b]pyridine derivative)CDK90.262 ± 0.013 (IC₅₀) mdpi.com
Compound 14g (Pyrazolo[3,4-b]pyridine derivative)CDK20.460 ± 0.024 (IC₅₀) mdpi.com
Compound 14g (Pyrazolo[3,4-b]pyridine derivative)CDK90.801 ± 0.041 (IC₅₀) mdpi.com
Ribociclib (Standard)CDK20.068 ± 0.004 (IC₅₀) mdpi.com
Ribociclib (Standard)CDK90.050 ± 0.003 (IC₅₀) mdpi.com

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govcancer.gov Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcancer.gov

A series of pyridine (B92270) derivatives of thiazolidin-4-ones have been synthesized and evaluated for their COX-1, COX-2, and LOX inhibitory activities. researchgate.net Within this series, thioxo- and oxo-4-Br-phenyl-derivatives demonstrated notable COX-2 inhibitory action. researchgate.net Specifically, the 4-bromo-phenyl derivative 4g showed COX-2 inhibition with an IC₅₀ value of 62 µM for the thioxo-analogue and 78 µM for the oxo-analogue. researchgate.net Some of these derivatives also exhibited significant LOX inhibition. researchgate.net Other heterocyclic structures, such as pyrimidine (B1678525) derivatives, have also been identified as selective COX-2 inhibitors. nih.govmdpi.com

Table 2: COX/LOX Inhibition by a 4-Bromo-Phenyl Thiazolidin-4-one Pyridine Derivative

CompoundTargetInhibitory Activity (IC₅₀, µM)Reference
Thioxo-4-Br-phenyl-derivative (4g)COX-262 researchgate.net
Oxo-4-Br-phenyl-derivative (4g)COX-278 researchgate.net

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) esters and are involved in various physiological processes. mdpi.com Overexpression of certain AP isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP), has been linked to diseases like cancer. nih.gov Consequently, inhibitors of APs are of therapeutic interest. nih.govnih.gov

Research has shown that heterocyclic compounds, including those with a pyridine core, can act as potent inhibitors of alkaline phosphatase. nih.gov For example, a series of 4-aminopyridine-based amide derivatives were synthesized and found to be potent inhibitors of human TNAP, with IC₅₀ values in the sub-micromolar range. nih.gov One of the most effective compounds in this series demonstrated an IC₅₀ value of 0.05 µM, which was significantly more potent than the standard inhibitor levamisole (B84282) (IC₅₀ = 19.2 µM). nih.gov While direct studies on this compound are not available, the potent activity of these analogues suggests that the 2-aminopyridine scaffold could be a valuable pharmacophore for developing AP inhibitors. nih.gov It has also been hypothesized that some COX-2 inhibitors may possess the ability to inhibit APs. nih.gov

Table 3: Alkaline Phosphatase Inhibition by 4-Aminopyridine-Based Amide Derivatives

Compound TypeTargetInhibitory Activity Range (IC₅₀, µM)Reference
4-Aminopyridine-based amide derivativesh-TNAP0.05 - 0.82 nih.gov
Levamisole (Standard)h-TNAP19.2 nih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. mdpi.com They are validated targets for cancer therapy, with inhibitors causing DNA damage and inducing cell death in rapidly dividing cancer cells. mdpi.comnih.gov

While direct evidence for topoisomerase inhibition by this compound is lacking, related heterocyclic structures have been investigated for this activity. For instance, acridine (B1665455) derivatives are known catalytic inhibitors of topoisomerase II (Topo II), and their antiproliferative effects have been demonstrated in various cancer cell lines. nih.govnih.gov Additionally, metal complexes of thiosemicarbazones containing a pyridine moiety, such as [Au(PyCT4BrPh)Cl]Cl, have been shown to inhibit human Topoisomerase IB (Top1B). mdpi.com Phthalimide–aminopyrimidine hybrids have also been synthesized and evaluated for their potential to inhibit topoisomerases. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, which includes 2-aminopyridine derivatives, may have the potential to interact with topoisomerase enzymes. nih.govnih.govmdpi.comresearchgate.net

Receptor Ligand Binding and Allosteric Modulation Studies

The interaction of this compound analogues with G-protein coupled receptors (GPCRs) is another important area of mechanistic investigation.

The cannabinoid receptor 1 (CB1) is a GPCR that is highly expressed in the central nervous system and is a key component of the endocannabinoid system. nih.gov Allosteric modulators of the CB1 receptor offer a novel therapeutic approach compared to traditional orthosteric ligands, as they can fine-tune receptor signaling with a potentially lower risk of side effects. nih.govnih.gov

Research into diarylurea analogues based on a 2-aminopyridine scaffold has identified potent negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org One such compound, PSNCBAM-1, features a 6-(pyrrolidin-1-yl)pyridin-2-yl moiety. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have highlighted the importance of the substitution pattern on the 2-aminopyridine ring for activity. nih.govacs.org It was found that small alkyl substitutions on the amine were preferred, and a cyclic system like pyrrolidine (B122466) was not essential for activity. nih.govnih.gov These NAMs were shown to enhance the binding of the radiolabeled agonist [³H]CP55,940 while antagonizing agonist-induced calcium mobilization. nih.govacs.org

Another relevant analogue, EC21a, which is a 5-bromo-2-oxo-pyridin-3-yl derivative, has been identified as a positive allosteric modulator (PAM) of cannabinoid receptors. mdpi.comresearchgate.net This indicates that modifications to the pyridine ring system can lead to a range of modulatory effects on the CB1 receptor. mdpi.com

Table 4: CB1 Receptor Allosteric Modulation by 2-Aminopyridine Analogues

Compound Type/NameModulation TypeKey Structural FeatureObserved EffectReference
Diarylureas (e.g., PSNCBAM-1)Negative Allosteric Modulator (NAM)2-aminopyridine scaffoldEnhanced [³H]CP55,940 binding, antagonized agonist-induced calcium mobilization. nih.govacs.org
EC21aPositive Allosteric Modulator (PAM)5-bromo-2-oxo-pyridin-3-ylEnhances the neuroprotective activity of a dual CB1R/CB2R orthosteric agonist. mdpi.com

Histamine (B1213489) H4 Receptor Antagonism (for related diamino-pyridines)

Research into the histamine H4 receptor (H4R), a G-protein-coupled receptor, has identified it as a significant target for therapeutic intervention in inflammatory, allergic, and autoimmune disorders. researchgate.net The H4R is highly expressed on cells of the immune system, such as mast cells, and its activation is linked to cytokine production and eosinophil chemotaxis. researchgate.netresearchgate.net Consequently, antagonists of this receptor have been investigated for their potential in treating conditions like rheumatoid arthritis and psoriasis. researchgate.net

Studies on diaminopyridine and diaminopyrimidine structures have revealed their potential as H4 receptor modulators. nih.gov Previously disclosed H4R modulators, specifically triamino substituted pyridines and pyrimidines, featured a primary amino (-NH2) group. nih.gov However, subsequent research demonstrated that this exocyclic amine is not essential for maintaining affinity to the receptor. nih.gov This finding led to the exploration of a broader range of "des-NH2" azacycles.

A significant divergence in the structure-activity relationship (SAR) has been noted concerning the pendant diamine component of these molecules. nih.gov The nature of this diamine component appears to influence the functional spectrum of the compound. For instance, in the case of 1,3-amino pyrimidines, an amino pyrrolidine was found to be the preferred diamine over the more commonly used piperazines. nih.gov This highlights the tolerance of the H4 receptor for various diamine structures and the potential to fine-tune the antagonist activity by modifying this part of the molecule. researchgate.net The exploration of different diamine components and azacycle cores, such as the introduction of 3,5-diamino pyridazines, continues to yield novel histamine H4 antagonists. nih.gov

Equilibrative Nucleoside Transporter (ENT) Inhibition (for related triazine analogues)

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are crucial membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes. This function is vital for nucleotide synthesis and is also a key pathway for the uptake of nucleoside-based chemotherapeutic agents. nih.gov Furthermore, by regulating extracellular adenosine (B11128) levels, ENTs play a role in adenosine-mediated signaling, which has implications for cardiovascular diseases and cancer. nih.govelsevierpure.com

Research into the inhibition of these transporters has identified various small molecules with inhibitory activity. While many inhibitors are selective for ENT1, the discovery of compounds that also target ENT2 is of significant pharmacological interest. nih.gov One such study investigated the triazine analogue 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT). nih.gov

This compound was shown to inhibit both human ENT1 and ENT2 in a concentration-dependent manner. nih.gov Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor of both transporters. nih.gov This was concluded from the observation that FPMINT reduced the maximum transport velocity (Vmax) of [3H]uridine without affecting the substrate binding affinity (KM). nih.gov Interestingly, FPMINT displayed a 5- to 10-fold greater selectivity for ENT2 over ENT1. nih.gov The irreversible nature of the inhibition was confirmed by the fact that the compound could not be removed by extensive washing. nih.gov These findings suggest that further structural modification of triazine analogues could lead to the development of even more potent and selective ENT2 inhibitors. nih.gov Other studies have also shown that certain tyrosine kinase inhibitors can inhibit ENT1 activity. nih.gov

In Vitro and In Vivo (Non-Human) Antimicrobial Activity Investigations

The search for novel antimicrobial agents has led to the investigation of a wide array of synthetic compounds, including derivatives of pyridine. These investigations explore the efficacy of such compounds against various pathogenic microorganisms, including bacteria, fungi, and parasites.

Antibacterial Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella Typhi)

Analogues of this compound have demonstrated notable antibacterial properties against clinically significant Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus : Structurally related quinoxaline-based compounds have been synthesized and tested for their antibacterial activity. nih.gov Certain C-2 amine-substituted analogues showed good to moderate activity against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov For example, compound 5p from one study exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus. nih.gov This compound also showed the ability to disperse established bacterial biofilms and demonstrated potent efficacy in a murine corneal infection model. nih.gov Another study on novel 4-piperazinylquinoline hybrid derivatives identified compound 5k as having potent and selective activity against S. aureus with a MIC of 10 μM. mdpi.com

Against Escherichia coli : The emergence of extended-spectrum β-lactamase (ESBL) producing E. coli strains necessitates the development of new antibacterial agents. nih.gov N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated for their efficacy against these resistant strains. nih.govmdpi.com In one study, compounds 4a and 4c showed the highest zones of inhibition against an ESBL-producing E. coli ST131 strain. mdpi.com Halogenated pyrimidine derivatives have also been identified as effective antibiofilm agents against enterohemorrhagic E. coli (EHEC), with compounds like 2-amino-5-bromopyrimidine (2A5BP) inhibiting biofilm formation without affecting bacterial growth. nih.gov

Against Salmonella Typhi : The rise of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) presents a major public health challenge. nih.gov In a study focused on this pathogen, synthesized pyrazine (B50134) carboxamide derivatives were evaluated. nih.govmdpi.com Compound 5d (N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) demonstrated the strongest antibacterial activity with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm at a concentration of 50 mg/mL. nih.gov Similarly, thiophene-based derivatives have shown promise, with 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) exhibiting an outstanding MIC value of 3.125 mg/mL against XDR S. Typhi. nih.gov

Compound/Analogue ClassBacterial StrainActivity MetricResultSource
Quinoxaline (B1680401) analogue (5p)Staphylococcus aureusMIC4 μg/mL nih.gov
4-Piperazinylquinoline (5k)Staphylococcus aureusMIC10 μM mdpi.com
Thiophene-2-carboxamide (4c)ESBL-producing E. coliZone of Inhibition (50 mg)15 ± 2 mm mdpi.com
Pyrazine carboxamide (5d)XDR-S. TyphiMIC6.25 mg/mL nih.gov
Thiophene (B33073) carboxylate (4F)XDR-S. TyphiMIC3.125 mg/mL nih.gov

Antifungal and Antiparasitic Evaluations

The antimicrobial investigations of pyridine analogues extend to fungi and parasites. Studies on monomeric alkaloids, which can include piperidine (B6355638) moieties similar to the cyclopentylamino group, have shown varied antifungal activity. nih.gov The presence and position of halogen substituents, such as a bromo group, can significantly influence this activity. For instance, some bromo-substituted piperidine derivatives showed inhibitory action against Candida albicans and Aspergillus niger, while others were inactive, suggesting a complex structure-activity relationship. nih.gov

In the realm of antiparasitic research, 4-aminoquinoline (B48711) derivatives, which share a core structural feature with aminopyridines, have been extensively studied for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research has shown that modifying the side chains and the substituent at the 7-position (analogous to the 4-position in the pyridine ring) significantly impacts efficacy against both chloroquine-susceptible and -resistant strains. nih.govresearchgate.net Specifically, 7-bromo-aminoquinolines were found to be as active as their 7-chloro counterparts, demonstrating potent antiplasmodial effects. nih.gov

Mechanism of Action Elucidation (e.g., membrane interaction, enzyme inhibition)

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Several mechanisms have been proposed for related pyridine and quinoline (B57606) analogues.

A primary mode of action appears to be the disruption of the bacterial cell membrane. nih.gov Mechanistic studies on quinoxaline analogue 5p revealed that it compromises the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov This was supported by experiments showing an increased release of proteins and nucleic acids from treated bacterial cells. nih.gov Similarly, for a compound isolated from pomegranate peels, 2-piperidinone, N-[4-bromo-n-butyl]-, it was suggested that electron pairs on the bromine, nitrogen, and oxygen atoms interact with negatively charged molecules on the bacterial surface, disrupting the membrane. researchgate.netresearchgate.net

Another key mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have predicted that these compounds can bind to and inhibit enzymes critical for bacterial survival. For N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, docking studies demonstrated a good fit and interaction with the binding pocket of the β-lactamase enzyme, which is responsible for resistance to β-lactam antibiotics. nih.gov Other potential enzyme targets identified through in silico studies for quinoline derivatives include DNA gyrase and tyrosyl-tRNA synthetase, which are involved in DNA replication and protein synthesis, respectively. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. For this compound and its analogues, SAR studies have provided critical insights across different biological targets.

In the context of Histamine H4 Receptor Antagonism , SAR studies on diaminopyridines and related azacycles have shown that an exocyclic primary amine is not a strict requirement for receptor affinity. nih.gov The nature of the diamine side chain, however, is crucial and significantly influences the compound's functional profile. nih.govnih.gov This indicates a degree of tolerance within the receptor's binding pocket, allowing for modifications that can tune the antagonist activity. researchgate.net

For Antiplasmodial Activity , SAR studies on 4-aminoquinolines have established the importance of the substituent at the 7-position of the quinoline ring. nih.govresearchgate.net Electron-withdrawing groups, such as chloro and bromo, at this position generally enhance activity against P. falciparum. researchgate.netnih.gov 7-Iodo- and 7-bromo-AQs were found to be as potent as the benchmark chloroquine (B1663885) against both sensitive and resistant strains. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogues were generally less active. nih.gov These studies highlight that the electron-withdrawing capacity and lipophilicity of the substituent at this position are key determinants of activity, likely by influencing the compound's ability to inhibit heme polymerization in the parasite's food vacuole. nih.gov

In the area of Antibacterial Activity , SAR analyses of 2-amino-4-chloropyridine (B16104) derivatives revealed that the introduction of different aldehydes to form Schiff bases resulted in variable activity against bacterial and fungal strains. researchgate.netresearchgate.net For quinoxaline analogues, the introduction of an amino group was found to improve water solubility and antibacterial potency. nih.gov The specific substitutions on the C-2 amine group significantly impacted the minimum inhibitory concentration (MIC) values against strains like S. aureus and E. coli. nih.gov Similarly, for N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, the nature of the aryl group substituted at the 5-position of the thiophene ring was critical for activity against ESBL-producing E. coli. nih.govmdpi.com

Impact of Substituent Position and Nature on Biological Responses

The biological effects of aminopyridine derivatives are highly dependent on the nature and position of substituents on the pyridine ring. The placement of a bromine atom at the 4-position, as in the compound , is known to influence the electronic properties and binding interactions of the molecule. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. Furthermore, the electron-withdrawing nature of bromine can affect the pKa of the pyridine nitrogen and the exocyclic amino group, thereby influencing the molecule's charge state and interaction with biological targets at physiological pH.

Role of the Cyclopentyl Moiety and Halogen Atom in Ligand-Target Interactions

The N-cyclopentyl group introduces a bulky, lipophilic moiety to the 2-amino position. The size and conformation of this group are critical for fitting into the binding pockets of target proteins. In a study of related N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors, it was noted that a bulky N-cyclopentyl group led to a significant reduction or complete loss of cytotoxic potency when compared to smaller N-alkyl groups like methyl or allyl. This suggests that for at least some biological targets, the cyclopentyl group may introduce steric hindrance that is detrimental to binding.

Design Principles for Optimized Analogues based on SAR Data

Based on the limited available data for related compounds, several design principles for optimizing analogues of this compound can be hypothesized. Given the potentially negative impact of the cyclopentyl group on the activity of some 2-aminopyridine derivatives, a primary optimization strategy would be to explore alternative substituents at the N-position.

Table 1: Hypothetical Design Principles for Analogue Optimization

Moiety to ModifyProposed ModificationRationale
N-Cyclopentyl Group Replace with smaller alkyl groups (e.g., methyl, ethyl)To reduce potential steric hindrance and improve binding affinity, based on observations in related series.
Replace with functionalized alkyl chains (e.g., containing amines, ethers)To introduce new hydrogen bonding opportunities and explore different regions of a target's binding site. nih.gov
4-Bromo Substituent Replace with other halogens (Cl, F)To modulate the strength of halogen bonds and alter electronic properties.
Replace with hydrogen or small alkyl groupsTo assess the necessity of the halogen for activity.
Replace with hydrogen bond donors/acceptors (e.g., -OH, -CN)To explore different types of interactions with the target.

Cellular Assays for Target Engagement and Phenotypic Screening (excluding clinical endpoints)

To determine the biological activity of this compound and its analogues, a variety of cellular assays would be necessary. Initially, phenotypic screening could be employed to identify any observable effects of the compound on cells without a preconceived target. mdpi.com This could involve assays that measure cell viability, proliferation, apoptosis, or changes in cell morphology.

Once a phenotype is observed, or if there is a hypothesized target, specific target engagement assays can be utilized. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays can directly measure whether the compound binds to its intended protein target within a cellular environment. chemicalbook.com These assays are crucial for confirming that the observed cellular phenotype is a direct result of the compound interacting with its target.

Table 2: Applicable Cellular Assay Methodologies

Assay TypePurposeExample Techniques
Phenotypic Screening To identify the functional effects of the compound on whole cells.Cell viability assays (e.g., MTT, CellTiter-Glo), high-content imaging for morphological changes, apoptosis assays (e.g., caspase activity, Annexin V staining).
Target Engagement To confirm direct binding of the compound to a specific protein target in cells.Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), Kinase activity assays in cell lysates.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Diversification

The future development of 4-Bromo-N-cyclopentylpyridin-2-amine as a versatile scaffold hinges on the creation of novel and efficient synthetic methodologies to diversify its structure. The pyridine (B92270) ring is generally prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov This inherent reactivity can be exploited for diversification.

Future synthetic efforts will likely focus on leveraging the bromine atom at the C-4 position through various transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, which is critical for probing structure-activity relationships (SAR). nih.gov

Key areas for methodological development include:

Palladium-Catalyzed Couplings: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov Future work could optimize these reactions for the this compound substrate to generate libraries of aryl, alkynyl, and amino derivatives.

Multi-Component Reactions (MCRs): Designing one-pot MCRs that incorporate the aminopyridine core could rapidly generate complex and diverse structures from simple precursors. nih.gov This approach offers an efficient pathway to novel chemical matter. nih.gov

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, catalysts (e.g., iron-based), and reaction conditions (e.g., solvent-free) will be crucial for sustainable chemical production. nih.gov

A summary of potential diversification reactions is presented below.

Reaction Type Reagent/Catalyst System Potential New Functional Group at C-4 Significance
Suzuki Coupling Boronic acids / Pd catalystAryl, HeteroarylExploration of aromatic interactions with biological targets
Sonogashira Coupling Terminal alkynes / Pd/Cu catalystAlkynylCreation of rigid linkers or probes for target engagement
Buchwald-Hartwig Amination Amines / Pd catalystSubstituted AminesModulation of solubility and hydrogen bonding capacity
Cyanation Cyanide source / Pd or Ni catalystCyanoIntroduction of a key group for further chemical modification

Advanced Mechanistic Studies on Specific Molecular Targets

While specific molecular targets for this compound are not yet fully elucidated, the broader 2-aminopyridine (B139424) class has shown activity against various biological targets, including protein kinases and bacterial proteins. nih.govnih.gov Future research should focus on identifying and validating the specific molecular partners of this compound and its derivatives.

Advanced mechanistic studies could involve:

Target Identification: Employing techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening to pull down binding partners from cell lysates.

Enzymatic and Cellular Assays: Once potential targets are identified, in vitro enzyme inhibition assays and cell-based reporter assays can validate the interaction and determine the functional consequence of binding. nih.gov For instance, studies on related aminopyridine derivatives have used MTT assays and ELISA to confirm effects on cancer cell lines and specific proteins like beta-catenin. nih.gov

Structural Biology: Co-crystallizing derivatives with their target proteins to understand the precise binding mode at the atomic level. This information is invaluable for structure-based drug design.

Molecular Docking: In silico docking studies can predict and rationalize the binding interactions of newly synthesized derivatives within the active site of a target, guiding the design of more potent and selective compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netmdpi.com These computational tools can be powerfully applied to the this compound scaffold.

Future integration of AI/ML could focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from synthesized library derivatives to build robust QSAR models. mdpi.com These models can predict the biological activity of virtual compounds, prioritizing the most promising candidates for synthesis and reducing wasted resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific target and desirable pharmacokinetic properties. mdpi.commednexus.org

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives early in the discovery process, helping to identify compounds with better drug-like characteristics. springernature.com

High-Throughput Virtual Screening: AI can be used to screen massive virtual libraries of compounds derived from the core scaffold against a target protein's structure, identifying potential hits with much greater speed than physical screening. nih.gov

AI/ML Application Objective Potential Impact
QSAR Modeling Predict biological activity from chemical structurePrioritize synthesis of high-potential compounds. nih.gov
Generative Models Design novel derivatives with desired propertiesExpand chemical space beyond intuitive design. mdpi.com
ADMET Prediction Forecast pharmacokinetic and toxicity profilesReduce late-stage attrition of drug candidates. springernature.com
Virtual Screening Identify potential binders from large virtual librariesAccelerate hit identification. researchgate.net

Exploration of this compound as a Core Scaffold for New Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological process or target. The structure of this compound makes it an excellent starting point for the development of such tools. The 2-aminopyridine scaffold has been successfully used to create molecules that modulate complex biological processes like bacterial biofilm formation. nih.gov

Future research in this area could include:

Photoaffinity Probes: The bromine atom can be replaced with a photolabile group (e.g., a diazirine) via synthetic transformations. Such probes, upon irradiation with UV light, can form a covalent bond with their target protein, enabling unambiguous target identification.

Fluorescent Probes: A fluorophore could be attached to the scaffold, allowing researchers to visualize the localization of the compound or its target within cells using fluorescence microscopy.

Biotinylated Probes: Attaching a biotin (B1667282) tag would allow for the affinity purification (pull-down) of the target protein and its associated binding partners from complex biological samples.

DNA-Encoded Libraries: Incorporating the scaffold into DNA-encoded libraries would enable the screening of billions of derivatives simultaneously to identify binders for a protein of interest. The 2-aminopyridine moiety itself has been shown to enhance the ability of peptide nucleic acids (PNAs) to invade double-stranded DNA, suggesting its utility in probe development. rsc.org

Opportunities for Collaborative Research in Interdisciplinary Fields

The potential applications of this compound and its derivatives are not confined to chemical biology and medicinal chemistry. Its unique electronic and structural properties could be of interest in a variety of other fields, creating opportunities for interdisciplinary collaboration.

Materials Science: Pyridine derivatives are used in the development of functional nanomaterials and as ligands for organometallic compounds. nih.gov Collaboration with materials scientists could lead to the creation of novel sensors, catalysts, or electronic materials based on this scaffold. Functionalized terpyridines, for example, are valuable for constructing metal-organic frameworks (MOFs). mdpi.com

Agrochemicals: The pyridine ring is a common motif in agrochemical products. nih.gov Partnering with agricultural scientists could explore the potential of derivatives as herbicides, fungicides, or pesticides.

Infectious Disease: The 2-aminopyrimidine (B69317) scaffold has been investigated for its ability to inhibit bacterial biofilm formation and suppress antibiotic resistance. nih.govnih.gov Collaborations between chemists and microbiologists could accelerate the development of new anti-infective strategies.

Such interdisciplinary projects would not only broaden the application scope of this chemical scaffold but also foster innovation by combining diverse expertise to solve complex scientific problems.

Q & A

What are the optimal synthetic routes for 4-Bromo-N-cyclopentylpyridin-2-amine, and how can reaction conditions influence yield and purity?

Basic Research Question
The synthesis of brominated pyridine derivatives typically involves selective bromination of precursor amines. For this compound, a plausible route starts with N-cyclopentylpyridin-2-amine, followed by bromination using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) to direct bromine to the para position relative to the amine . Reaction conditions such as temperature (−20°C to room temperature), solvent choice (DMF or DCM), and stoichiometric ratios must be optimized to minimize side reactions like over-bromination. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

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